molecular formula C21H34O2 B113913 Epipregnanolone CAS No. 128-21-2

Epipregnanolone

Cat. No.: B113913
CAS No.: 128-21-2
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-GRWISUQFSA-N
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Description

Epipregnanolone, also known as 3β-hydroxy-5β-pregnan-20-one, is an endogenous neurosteroid. It is a metabolite of progesterone and is known for its role as a negative allosteric modulator of the gamma-aminobutyric acid type A (GABA A) receptor. This compound is significant in the field of neurochemistry due to its ability to counteract the effects of potentiators like allopregnanolone .

Mechanism of Action

Target of Action

Epipregnanolone, also known as 3β-hydroxy-5β-pregnan-20-one, 3β,5β-tetrahydroprogesterone, or 3β,5β-THP, is an endogenous neurosteroid . Its primary targets are the GABA A receptors , where it acts as a negative allosteric modulator . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound interacts with its targets, the GABA A receptors, by acting as a negative allosteric modulator . This means it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s affinity for its ligand. As a result, it reverses the effects of potentiators like allopregnanolone .

Biochemical Pathways

This compound is biosynthesized from progesterone through a two-step transformation involving the enzymes 5β-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this process is 5β-dihydroprogesterone .

Pharmacokinetics

A validated, fast, and specific assay has been developed that allows for simultaneous quantification of blood serum concentrations of this compound and other related steroids . This could potentially provide valuable insights into the ADME properties of this compound in future studies.

Result of Action

This compound has a dual effect on the GABA-induced chloride current (IGABA). It increases the current in the control solution and decreases the stimulatory effect of allopregnanolone . This modulation of IGABA has important implications for neuronal excitability and neurotransmission.

Biochemical Analysis

Biochemical Properties

Epipregnanolone acts as a negative allosteric modulator of the GABA A receptor, reversing the effects of potentiators like allopregnanolone . It is biosynthesized from progesterone through the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone as an intermediate . This compound interacts with various enzymes and proteins, including GABA A receptors, NMDA receptors, and TRPM3 channels . These interactions are crucial for its role in modulating neuronal excitability and other physiological functions.

Cellular Effects

This compound influences cell function by modulating GABA-induced chloride currents in neurons . It acts as a positive modulator of the GABA A receptor in rat cerebellar and hippocampal neurons, enhancing the GABA-induced chloride current (IGABA) with an EC50 of 5.7 µM in Purkinje cells and 9.3 µM in hippocampal neurons . This modulation affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and neuromodulatory effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GABA A receptor and acting as a negative allosteric modulator . This interaction decreases the receptor’s response to potentiators like allopregnanolone, thereby modulating neuronal excitability . Additionally, this compound sulfate acts as a negative allosteric modulator of NMDA receptors and a TRPM3 channel activator . These molecular interactions are essential for its role in regulating neurotransmission and other physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on neuronal function have been studied over time. It has been shown to have a dual effect on IGABA, increasing the current in control solutions and decreasing the stimulatory effect of allopregnanolone . The stability and degradation of this compound in vitro and in vivo are crucial for understanding its long-term effects on cellular function. Studies have indicated that this compound-induced potentiation of IGABA is more potent at low GABA concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rat cerebellar and hippocampal neurons, this compound acts as a positive modulator of the GABA A receptor at specific concentrations . High doses of this compound have been shown to reduce the potentiating effect of allopregnanolone by 2-2.3 times . Additionally, the combined application of this compound and allopregnanolone does not produce additive effects, indicating a complex interaction between these neurosteroids .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biosynthesis from progesterone through the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this transformation is 5β-dihydroprogesterone . This compound is not a progestogen itself but behaves indirectly as one through its metabolization into other steroids . These metabolic pathways are essential for its role in modulating various physiological processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The sulfate form of this compound acts as a negative allosteric modulator of NMDA and GABA A receptors and as a TRPM3 channel activator . These interactions influence its localization and accumulation within specific tissues, contributing to its physiological effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific receptors and channels. It is primarily localized in neuronal cells, where it modulates GABA A and NMDA receptor activity . The spatial arrangement of the hydroxyl group at the C3 position of the steroid skeleton affects its biological properties and targeting to specific compartments or organelles . These localization signals are crucial for its function as a neurosteroid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Epipregnanolone is biosynthesized from progesterone through the actions of two enzymes: 5β-reductase and 3β-hydroxysteroid dehydrogenase. The intermediate in this two-step transformation is 5β-dihydroprogesterone .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the biosynthesis pathway involving progesterone and the aforementioned enzymes is a critical process. Industrial synthesis would likely involve the use of these enzymes or their analogs to facilitate the conversion.

Chemical Reactions Analysis

Types of Reactions: Epipregnanolone undergoes various chemical reactions, including:

    Oxidation: Conversion to other oxidized metabolites.

    Reduction: Formation of reduced derivatives.

    Substitution: Possible substitution reactions at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, which may have different biological activities.

Scientific Research Applications

Epipregnanolone has several scientific research applications:

    Neurochemistry: Studied for its role in modulating GABA A receptors and its potential effects on neurological conditions.

    Pharmacology: Investigated for its potential therapeutic effects in conditions like anxiety and epilepsy.

    Endocrinology: Explored for its role in steroid metabolism and its interactions with other neurosteroids.

    Medicine: Potential applications in developing treatments for neuropsychiatric disorders.

Comparison with Similar Compounds

    Allopregnanolone (3α-hydroxy-5α-pregnan-20-one): A positive allosteric modulator of the GABA A receptor, enhancing its activity.

    Isopregnanolone (3β-hydroxy-5α-pregnan-20-one): Similar to epipregnanolone but with different stereochemistry, also modulates GABA A receptors.

    Pregnanolone (3α-hydroxy-5β-pregnan-20-one): Another neurosteroid with similar structure but different biological activity.

Uniqueness: this compound is unique in its ability to act as a negative allosteric modulator of the GABA A receptor, whereas many related compounds are positive modulators. This distinct mechanism of action makes it a valuable compound for studying the modulation of GABAergic activity and its implications for neurological and psychiatric conditions .

Properties

IUPAC Name

1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURFZBICLPNKBZ-GRWISUQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155766
Record name Epipregnanolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epipregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

128-21-2
Record name Epipregnanolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epipregnanolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epipregnanolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21450
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Record name Epipregnanolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIPREGNANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQ00893OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Epipregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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